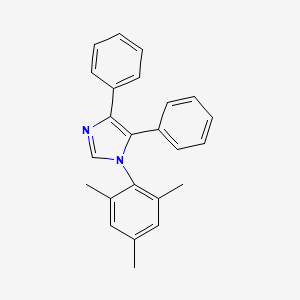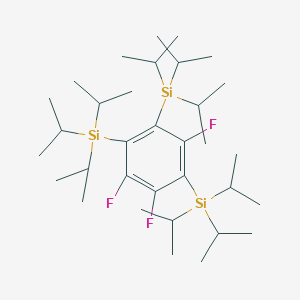
Silane, (3,5,6-trifluoro-1,2,4-benzenetriyl)tris[tris(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (3,5,6-trifluoro-1,2,4-benzenetriyl)tris[tris(1-methylethyl)-: is a specialized organosilicon compound. It features a silane core bonded to a trifluorobenzene ring, which is further substituted with three tris(1-methylethyl) groups. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (3,5,6-trifluoro-1,2,4-benzenetriyl)tris[tris(1-methylethyl)- typically involves the reaction of a trifluorobenzene derivative with a silane precursor under controlled conditions. The process often requires the use of catalysts to facilitate the formation of the desired product. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes, including the preparation of intermediate compounds. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silane derivatives.
Substitution: The trifluorobenzene ring allows for substitution reactions, where functional groups can be introduced or replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and specific catalysts.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with tailored properties.
Biology: In biological research, the compound is explored for its potential as a bioactive molecule. Its interactions with biological systems are studied to understand its effects and potential therapeutic applications.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with specific interactions with biological targets.
Industry: In the industrial sector, the compound is used in the production of coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in manufacturing processes.
Mecanismo De Acción
The mechanism by which Silane, (3,5,6-trifluoro-1,2,4-benzenetriyl)tris[tris(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluorobenzene ring and silane core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.
Comparación Con Compuestos Similares
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and catalytic properties.
1,3,5-Trifluoro-2,4,6-triiodobenzene: Utilized in supramolecular chemistry for its halogen-bonding interactions.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Employed in the synthesis of advanced polymers and materials.
Uniqueness: Silane, (3,5,6-trifluoro-1,2,4-benzenetriyl)tris[tris(1-methylethyl)- stands out due to its unique combination of a silane core and trifluorobenzene ring, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties and interactions.
Propiedades
Número CAS |
874919-54-7 |
|---|---|
Fórmula molecular |
C33H63F3Si3 |
Peso molecular |
601.1 g/mol |
Nombre IUPAC |
tri(propan-2-yl)-[2,3,5-trifluoro-4,6-bis[tri(propan-2-yl)silyl]phenyl]silane |
InChI |
InChI=1S/C33H63F3Si3/c1-19(2)37(20(3)4,21(5)6)31-28(34)29(35)32(38(22(7)8,23(9)10)24(11)12)33(30(31)36)39(25(13)14,26(15)16)27(17)18/h19-27H,1-18H3 |
Clave InChI |
LOXCEPKDJNKRMF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C1=C(C(=C(C(=C1F)F)[Si](C(C)C)(C(C)C)C(C)C)[Si](C(C)C)(C(C)C)C(C)C)F)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane](/img/structure/B12611093.png)
![1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]-](/img/structure/B12611095.png)
![[2-(Piperidin-3-yl)phenyl]methanol](/img/structure/B12611110.png)

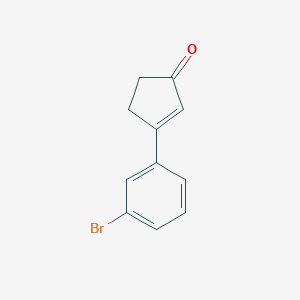
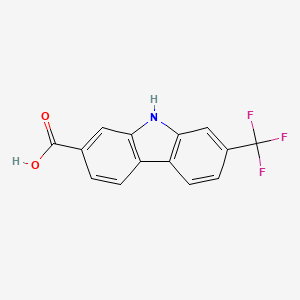
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12611131.png)
![3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611132.png)

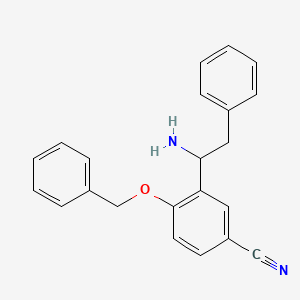
![N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12611136.png)
silane](/img/structure/B12611139.png)
